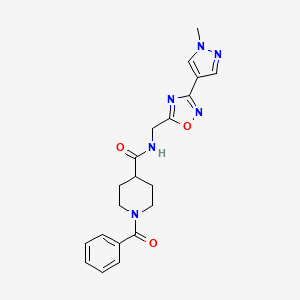

1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Beschreibung

This compound features a benzoyl-substituted piperidine ring connected via a carboxamide linker to a 1,2,4-oxadiazole moiety bearing a 1-methyl-1H-pyrazol-4-yl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the benzoyl-piperidine framework may enhance lipophilicity and target binding. The methylpyrazole substituent likely contributes to π-π stacking or hydrogen-bond interactions in biological systems .

Eigenschaften

IUPAC Name |

1-benzoyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-25-13-16(11-22-25)18-23-17(29-24-18)12-21-19(27)14-7-9-26(10-8-14)20(28)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPNSOLDCUQOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Preparation of this compound involves a series of carefully controlled synthetic steps. The typical synthetic route includes the following steps:

Step 1: Formation of the benzoyl group through acylation.

Step 2: Introduction of the piperidine ring via cyclization.

Step 3: Addition of the oxadiazole ring through a cycloaddition reaction.

Step 4: Final coupling with 1-methyl-1H-pyrazole through a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of 1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide would require:

Large-scale synthesis: utilizing continuous flow reactors to ensure consistent yield and purity.

Optimized reaction conditions: , such as temperature control and solvent selection, to maximize efficiency.

Purification techniques: like crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may occur using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions are possible due to the presence of various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous media.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Generation of reduced amide forms.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has broad applications across different scientific domains:

Chemistry

Used as a building block for the synthesis of complex organic molecules.

Functions as a ligand in coordination chemistry.

Biology

Serves as a molecular probe for studying biochemical pathways.

Potentially involved in enzyme inhibition studies.

Medicine

Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Examined as a possible drug candidate in medicinal chemistry.

Industry

Utilized in material science for the development of novel polymers.

Applied in the design of agrochemicals for improved crop protection.

Wirkmechanismus

Effects and Pathways

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors.

It may inhibit enzyme activity by binding to the active site or alter receptor function through agonistic or antagonistic actions.

Molecular Targets and Pathways

Targets could include kinases, proteases, or G-protein coupled receptors.

Pathways affected may involve signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Z2194302854

- Structure : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide

- Key Differences :

- Replaces the benzoyl-piperidine group with a pyrimidin-2-amine-propanamide chain.

- Oxadiazole substituent: 3-isopropyl (lipophilic) vs. methylpyrazole (polar aromatic).

- Synthesis: 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid and 4-(1-methylpyrazol-4-yl)pyrimidin-2-amine .

Compound 37 (SARS-CoV-2 Study)

- Structure : N,1-Dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine

- Key Differences :

- Substitutes benzoyl with pyridinylmethyl, altering electronic properties.

- Piperidine linked via amine rather than carboxamide.

- Biological Relevance : Investigated as a SARS-CoV-2 main protease ligand, highlighting oxadiazole’s role in protease binding .

Enamine Building Block (C11H16N4O3)

Pharmacophoric Features

Research Implications

- Synthetic Feasibility : The 47% yield of Z2194302854 suggests that analogous oxadiazole-propanamide syntheses are feasible, though the target compound’s benzoyl-piperidine may require alternative coupling strategies .

- Target Selectivity : The methylpyrazole-oxadiazole motif is recurrent in CFTR modulators (Z2194302854) and protease ligands (Compound 37), indicating versatility in targeting diverse proteins .

- Structural Insights: Crystal structures of related compounds (e.g., retinol-binding protein inhibitors in ) demonstrate oxadiazole’s role in stabilizing ligand-receptor interactions, which may extrapolate to the target compound .

Biologische Aktivität

1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound is characterized by the following structural features:

- Benzoyl group : A phenyl ring attached to a carbonyl group.

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Pyrazole unit : A five-membered ring with two adjacent nitrogen atoms.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antiproliferative effects against various cancer cell lines.

1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has been shown to modulate key pathways involved in cancer cell survival:

- mTORC1 Inhibition : The compound disrupts mTORC1 activity, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy under nutrient-rich conditions while impairing autophagic flux during starvation .

Case Studies

A study involving the evaluation of related compounds showed that certain derivatives exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compounds were observed to:

- Reduce phosphorylation levels of mTORC1 substrates (P70 and 4EBP1), indicating effective inhibition of the mTOR pathway .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity.

In Vitro Studies

Research has indicated that related pyrazole derivatives possess notable antimicrobial effects against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Key steps include cyclization of hydrazide intermediates using POCl₃ at 120°C (common for oxadiazole formation) , followed by coupling with benzoyl-piperidine fragments. Yield optimization involves adjusting solvent polarity (e.g., DMF vs. DCM) and reaction time. For example, extended stirring (48–72 hours) at 35–40°C improves coupling efficiency in piperidine derivatives .

- Data : Cyclization with POCl₃ typically achieves 70–85% yield for oxadiazoles , while piperidine coupling steps may drop to 50–60% due to steric hindrance .

Q. How is structural confirmation performed for this compound, and what spectral benchmarks are critical?

- Methodology :

- ¹H/¹³C NMR : Key peaks include:

- Piperidine C=O at δ ~170 ppm (¹³C).

- Oxadiazole C=N signals at δ 160–165 ppm (¹³C) .

- Pyrazole CH₃ at δ 2.5–3.0 ppm (¹H) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a derivative with MW 424.18 should show m/z 425.1874 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility screening in DMSO (≥10 mM for in vitro assays) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy .

- Stability assessed via HPLC at 25°C/4°C over 72 hours; degradation <5% in DMSO at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in analogues of this compound?

- Methodology :

- Core modifications :

| Position | Modification | Impact | Reference |

|---|---|---|---|

| Pyrazole C4 | Methyl → Ethyl | Improved metabolic stability | |

| Oxadiazole | 1,2,4-Oxadiazole → 1,3,4-Oxadiazole | Reduced cytotoxicity |

- Pharmacophore mapping : Use docking (e.g., AutoDock Vina) to prioritize substituents enhancing target binding .

Q. How can molecular docking elucidate the binding mechanism of this compound to kinase targets?

- Methodology :

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, EGFR).

- Docking workflow :

Prepare ligand (protonation states via MarvinSketch).

Grid box centered on ATP-binding site (PDB: 3LZE).

Score poses using MM/GBSA to rank binding affinity .

- Validation : Compare with co-crystallized inhibitors (RMSD <2.0 Å acceptable).

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Case example : If in vitro IC₅₀ = 50 nM (kinase assay) but in vivo ED₅₀ = 10 mg/kg (mouse model), investigate:

- Pharmacokinetics : Plasma protein binding (SPR) and liver microsome stability .

- Metabolite interference : LC-MS/MS to identify active/inactive metabolites .

Q. What strategies mitigate impurities in large-scale synthesis, and how are they characterized?

- Methodology :

- Impurity profiling : HPLC-MS to detect by-products (e.g., des-benzoyl analogues from incomplete coupling) .

- Purification : Use reverse-phase flash chromatography (C18 column, MeCN/H₂O gradient) .

Methodological Considerations for Data Interpretation

Q. How do solvent effects influence spectroscopic data interpretation?

- NMR shifts : DMSO-d₆ causes downfield shifts for NH protons (~δ 10–12 ppm) vs. CDCl₃ .

- IR bands : Solvent-free ATR-FTIR avoids artifactual peaks from residual DMSO .

Q. What statistical approaches validate reproducibility in biological assays?

- Design : Triplicate runs with Z’-factor >0.5 to confirm assay robustness.

- Analysis : ANOVA with post-hoc Tukey test for IC₅₀ comparisons across batches .

Tables for Key Data

Table 1 : Spectral Benchmarks for Structural Confirmation

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.5–3.0 ppm (pyrazole CH₃) | |

| ¹³C NMR | δ 160–165 ppm (oxadiazole C=N) | |

| HRMS | [M+H]⁺ error <5 ppm |

Table 2 : Common Synthetic By-Products and Mitigation

| By-Product | Source | Resolution |

|---|---|---|

| Des-benzoyl analogue | Incomplete coupling | Prolong reaction time |

| Oxadiazole ring-opened derivative | Hydrolysis at high pH | Use anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.